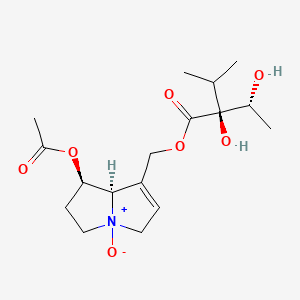
7-Acetylintermedine N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetylintermedine N-oxide: is a pyrrolizidine alkaloid, a class of nitrogen-containing compounds found in certain plants. These compounds are known for their complex structures and biological activities. This compound is specifically found in plants of the Boraginaceae family, such as Borago and Symphytum species . It has a molecular formula of C17H27NO7 and a molecular weight of 357.4 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetylintermedine N-oxide typically involves the acetylation of intermedine N-oxide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research and its occurrence in natural sources. extraction from plant sources like Symphytum officinale is a viable method. The extraction process involves harvesting the plant material, drying, and then using solvents like methanol or ethanol to extract the alkaloids. The extract is then purified using chromatographic techniques .
化学反应分析
Types of Reactions: 7-Acetylintermedine N-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, intermedine N-oxide.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields intermedine N-oxide .
科学研究应用
7-Acetylintermedine N-oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic analysis to study pyrrolizidine alkaloids.
Biology: Research on its biological activity helps in understanding the toxicological effects of pyrrolizidine alkaloids.
Medicine: Studies on its pharmacological properties contribute to the development of therapeutic agents.
Industry: It is used in the quality control of herbal products containing pyrrolizidine alkaloids.
作用机制
The mechanism of action of 7-Acetylintermedine N-oxide involves its interaction with cellular components. It is known to exert toxic effects by forming DNA adducts, leading to mutations and cell death. The compound targets liver cells, causing hepatotoxicity. The pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites that bind to DNA .
相似化合物的比较
Intermedine N-oxide: The parent compound of 7-Acetylintermedine N-oxide.
Seneciphylline N-oxide: Another pyrrolizidine alkaloid with similar toxicological properties.
Indicine N-oxide: Known for its antitumor activity.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and toxicity profile. Compared to its parent compound, intermedine N-oxide, the acetyl group enhances its lipophilicity, potentially altering its absorption and distribution in biological systems .
属性
分子式 |
C17H27NO7 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+,18?/m1/s1 |
InChI 键 |
LQRKAEIDKZNCJO-MYWVZKBFSA-N |
手性 SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O |
规范 SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)

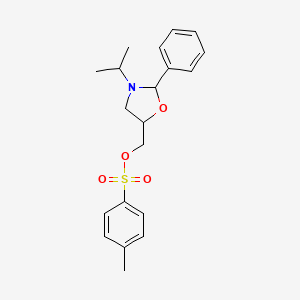

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
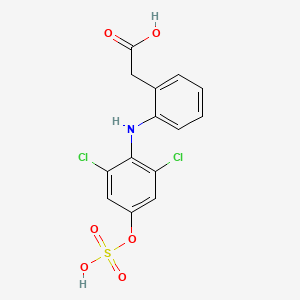
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
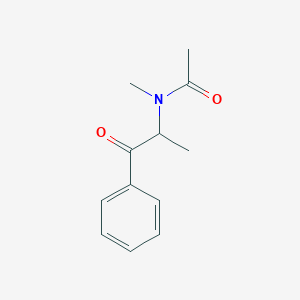
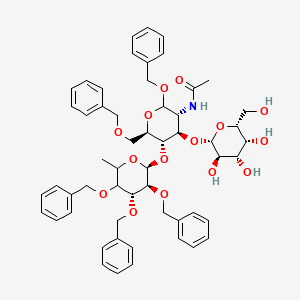
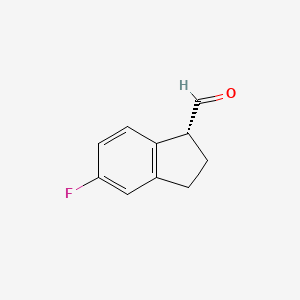
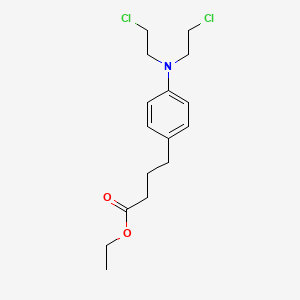
![2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13412622.png)
